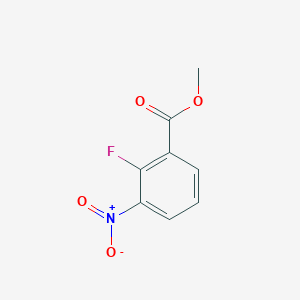

Methyl 2-Fluoro-3-nitrobenzoate

Descripción

Contextualization within Halogenated Nitroaromatic Esters

Methyl 2-fluoro-3-nitrobenzoate belongs to the class of halogenated nitroaromatic esters. These compounds are characterized by an aromatic ring that bears three key functional groups: a halogen, a nitro group, and an ester. The interplay of these groups defines the chemical personality of the molecule.

The nitro group (-NO₂) is strongly electron-withdrawing, which influences the reactivity of the aromatic ring.

The halogen atom (in this case, fluorine) provides a site for specific chemical reactions and can significantly alter the electronic properties of the molecule.

The ester group (-COOCH₃) offers a handle for further chemical modification, such as hydrolysis to a carboxylic acid.

Within this family, this compound is distinguished by the ortho- and meta-positioning of the fluorine and nitro groups relative to the methyl ester. This specific arrangement dictates its utility as a versatile intermediate in targeted organic synthesis.

Historical Perspective of Related Chemical Entity Research

The scientific foundation for compounds like this compound was laid through centuries of foundational chemical research. The study of nitration—the introduction of a nitro group onto an aromatic ring—has been a cornerstone of organic chemistry since the 19th century. Similarly, esterification processes, which form esters from alcohols and carboxylic acids, are fundamental synthetic reactions.

Research into halogenated nitroaromatic compounds specifically has been driven by the fine chemicals industry. The synthesis of related compounds, such as 2-fluoro-3-nitrobenzoic acid, has been a subject of investigation, with various methods developed for their preparation. wipo.intchemicalbook.com For example, patents describe the synthesis of related isomers like 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester, highlighting their role as intermediates in the production of anticancer drugs. google.com The evolution of synthetic techniques has allowed for the precise and selective creation of complex molecules like this compound to meet the demands of modern chemical science.

Significance of this compound in Contemporary Chemical Science

The primary significance of this compound in modern chemistry lies in its role as a key building block for high-value molecules, particularly in the pharmaceutical sector. patsnap.com Its precursor, 2-fluoro-3-nitrobenzoic acid, is recognized as an important raw material for pharmaceuticals, agrochemicals, and dyestuffs. gneechem.comfishersci.com

The strategic inclusion of a fluorine atom is a key aspect of its utility. In medicinal chemistry, the introduction of fluorine can profoundly influence a drug's properties, including its metabolic stability, ability to cross membranes, and binding affinity to biological targets. nih.govnih.govpsu.edu

The nitro group is also of great synthetic importance. It can be chemically reduced to form an amino group (-NH₂), a transformation that opens up a vast number of subsequent chemical modifications. The resulting aminobenzoate structure is a common feature in many biologically active compounds. For instance, the related compound, methyl 2-fluoro-3-aminobenzoate, is an intermediate in the synthesis of new anticancer drugs. patsnap.com This underscores the potential of this compound as a direct precursor to valuable pharmaceutical intermediates. The unique combination of its functional groups makes it a versatile platform for the development of novel chemical entities.

Chemical Compound Data

Below is an interactive table detailing the key properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₈H₆FNO₄ | chemicalbook.comnih.gov |

| Molecular Weight | 199.14 g/mol | chemicalbook.comsigmaaldrich.com |

| CAS Number | 946126-94-9 | chemicalbook.comchemicalbook.com |

| Appearance | Pale yellow solid | chemicalbook.com |

Propiedades

IUPAC Name |

methyl 2-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKYKLDXYNUERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541663 | |

| Record name | Methyl 2-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946126-94-9 | |

| Record name | Benzoic acid, 2-fluoro-3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946126-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-fluoro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Fluoro 3 Nitrobenzoate

Esterification Routes from 2-Fluoro-3-nitrobenzoic Acid

The conversion of 2-fluoro-3-nitrobenzoic acid to its methyl ester is a crucial step in its utilization for further chemical transformations. The following sections detail the specifics of the two main synthetic routes.

Direct Acid-Catalyzed Esterification with Methanol (B129727)

Direct acid-catalyzed esterification, commonly known as Fischer esterification, is a well-established method for the synthesis of esters from carboxylic acids and alcohols. In the case of Methyl 2-fluoro-3-nitrobenzoate, this involves the reaction of 2-fluoro-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst.

The efficiency of Fischer esterification is highly dependent on the presence of a strong acid catalyst, with concentrated sulfuric acid (H2SO4) being a common choice. The catalyst serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity, and it acts as a dehydrating agent, sequestering the water produced during the reaction and shifting the equilibrium towards the formation of the ester product. study.com

The concentration of sulfuric acid is a critical parameter to optimize. A higher concentration of the catalyst generally leads to a faster reaction rate. However, excessively high concentrations can lead to unwanted side reactions, such as dehydration of the alcohol or charring of the organic material. The optimal concentration is typically determined empirically, balancing reaction speed with product purity and yield. In a reported synthesis of this compound, a stoichiometric amount of concentrated H2SO4 relative to the carboxylic acid was utilized, indicating that a significant catalytic loading is beneficial for this particular substrate.

Temperature and reaction time are interdependent parameters that significantly influence the outcome of the esterification. Increasing the reaction temperature generally accelerates the rate of reaction, allowing equilibrium to be reached more quickly. However, excessively high temperatures can lead to the formation of byproducts and potential degradation of the reactants or product.

For the synthesis of this compound via direct esterification, a reaction temperature of 50°C has been reported, with a corresponding reaction time of 16 hours to achieve a high yield. A study on the closely related compound, 4-fluoro-3-nitrobenzoic acid, explored the effect of temperature on esterification under microwave conditions. The highest yields were obtained at temperatures between 130–150°C, with the reaction reaching a plateau after 15 minutes. researchgate.net While the heating method differs, this suggests that a range of temperatures can be effective, and the optimal temperature is a balance between reaction rate and stability of the compounds involved.

The following interactive table summarizes the effect of temperature on the yield of a similar esterification reaction:

| Temperature (°C) | Hold Time (minutes) | Yield (%) |

| 90 | 2 + 5 + 13 | 6 |

| 100 | 2 + 5 + 13 | 16 |

| 130 | 5 x 5 | 78 |

This data is for the esterification of 4-fluoro-3-nitrobenzoic acid under microwave conditions and is presented for illustrative purposes. researchgate.net

In Fischer esterification, the alcohol reactant, in this case, methanol (MeOH), often serves as the solvent as well. Using a large excess of the alcohol can help to shift the reaction equilibrium towards the product side, thereby increasing the yield of the ester. For the synthesis of this compound, the reaction is typically carried out in a solution of methanol. The use of methanol as the solvent ensures a high concentration of one of the reactants, driving the reaction forward.

Acid Chloride Intermediate Pathway

An alternative and often more rapid method for the synthesis of this compound involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which is then reacted with methanol.

The conversion of a carboxylic acid to an acid chloride is a common transformation in organic synthesis. Reagents such as thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2) are frequently employed for this purpose. masterorganicchemistry.comcommonorganicchemistry.com For the synthesis of this compound, a combination of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM) is an effective method.

The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from the reaction of oxalyl chloride and DMF. mychemblog.comjk-sci.comname-reaction.comorganic-chemistry.org This reagent then activates the carboxylic acid, leading to the formation of the acid chloride. A key advantage of using oxalyl chloride is that the byproducts of the reaction, carbon dioxide and carbon monoxide, are gases, which simplifies the purification of the resulting acid chloride. chemicalbook.com

The following table summarizes the reagents used in the acid chloride intermediate pathway:

| Step | Reagents | Purpose |

| 1 | 2-fluoro-3-nitrobenzoic acid, Oxalyl Chloride, DMF (catalytic) | Conversion of carboxylic acid to acid chloride |

| 2 | 2-fluoro-3-nitrobenzoyl chloride, Methanol | Formation of the methyl ester |

Subsequent Reaction with Methanol

The esterification of 2-fluoro-3-nitrobenzoic acid to its methyl ester, this compound, is a common final step in its synthesis. This transformation can be achieved through several methods.

One straightforward approach involves the reaction of 2-fluoro-3-nitrobenzoic acid with methanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. The mixture is typically heated to facilitate the reaction. In one procedure, a solution of 2-fluoro-3-nitrobenzoic acid in methanol is treated with concentrated H2SO4 and stirred at 50°C for 16 hours. After removing the solvent, the residue is diluted with ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution until the aqueous phase is neutral. The organic layer is then washed with water and brine, dried, and concentrated to yield the crude product. This method has been reported to produce a 93% yield of this compound as a pale yellow solid, which can often be used in subsequent steps without further purification chemicalbook.com.

Another method utilizes thionyl chloride (SOCl2) to activate the carboxylic acid. The 2-fluoro-3-nitrobenzoic acid is first treated with oxalyl dichloride and a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane. Methanol is then added to the reaction mixture. After a short period, the solvent is removed under reduced pressure to yield the final product chemicalbook.com. A similar procedure involves cooling a solution of the crude 5-fluoro-2-methyl-3-nitrobenzoic acid in dry methanol to 0°C and adding SOCl2 dropwise. The mixture is then heated to reflux for 16 hours. After completion, the solvent is removed, and the crude product is purified by silica gel chromatography chemicalbook.com.

The following table summarizes the key reagents and conditions for the synthesis of this compound from its corresponding carboxylic acid.

| Method | Reagents | Solvent | Conditions | Yield |

| Acid-catalyzed esterification | 2-fluoro-3-nitrobenzoic acid, Methanol, Concentrated H2SO4 | Methanol | 50°C, 16 h | 93% chemicalbook.com |

| Thionyl chloride activation | 2-fluoro-3-nitrobenzoic acid, Oxalyl dichloride, DMF, Methanol | Dichloromethane | Room temperature | Not specified chemicalbook.com |

| Thionyl chloride activation | 5-fluoro-2-methyl-3-nitrobenzoic acid, SOCl2, Methanol | Methanol | Reflux, 16 h | 25% (two steps) chemicalbook.com |

Precursor Synthesis and Functional Group Introduction Strategies

Synthesis of 2-Fluoro-3-nitrobenzoic Acid Precursors

The synthesis of 2-Fluoro-3-nitrobenzoic acid is an important process as this compound serves as a key intermediate in the production of pharmaceuticals and agrochemicals chemicalbook.comorganicintermediate.comnbinno.com. A common synthetic pathway begins with o-methylphenol and proceeds through several functional group transformations to arrive at the desired product wipo.int.

The initial step in this synthetic sequence involves the nitration of o-methylphenol (also known as o-cresol). This reaction aims to selectively introduce a nitro group at the 6-position of the phenol ring to form 2-methyl-6-nitrophenol wipo.int. The nitration of phenols can be complex, often leading to a mixture of ortho and para isomers, as well as dinitrated and oxidation products. However, specific reaction conditions can favor the formation of the desired ortho-nitro product. For instance, nitration of o-cresol in acetic anhydride at low temperatures has been shown to produce 6-methyl-6-nitrocyclohexa-2,4-dienones, which can then rearrange to the nitrophenol cdnsciencepub.com. Another approach involves the nitration of o-cresol in solvents like benzene (B151609) or glacial acetic acid, with the latter favoring the formation of 2-methyl-6-nitrophenol as the main product, albeit with the formation of byproducts google.com.

Following the successful nitration, the hydroxyl group of 2-methyl-6-nitrophenol is replaced with a chlorine atom to yield 2-chloro-3-nitrotoluene wipo.int. This transformation is a critical step in the synthetic pathway.

The next step involves the conversion of 2-chloro-3-nitrotoluene to 2-fluoro-3-nitrotoluene. This fluorination reaction is a key transformation in the synthesis. One method for achieving this involves reacting 2-chloro-3-nitrotoluene with a fluoride source, such as cesium fluoride, in a solvent like dimethyl sulfoxide google.comgoogleapis.com. Another approach to synthesizing 2-fluoro-3-nitrotoluene starts from o-fluorotoluene, which undergoes nitration to produce a mixture of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene. These isomers are then separated by distillation guidechem.comgoogle.com.

The final step in the synthesis of the precursor is the oxidation of the methyl group of 2-fluoro-3-nitrotoluene to a carboxylic acid, yielding 2-fluoro-3-nitrobenzoic acid. A common method for this oxidation involves heating 2-fluoro-3-nitrotoluene in a mixture of acetic acid and concentrated sulfuric acid, followed by the dropwise addition of a chromium trioxide solution chemicalbook.com. After the reaction, the mixture is poured into water and extracted with an organic solvent. The combined organic layers are then dried and concentrated to afford the desired product as a light yellow solid chemicalbook.com.

The following table summarizes the synthetic route to 2-Fluoro-3-nitrobenzoic acid.

| Step | Starting Material | Reagents | Product |

| 1 | o-Methylphenol | Nitrating agent | 2-Methyl-6-nitrophenol wipo.int |

| 2 | 2-Methyl-6-nitrophenol | Chlorinating agent | 2-Chloro-3-nitrotoluene wipo.int |

| 3 | 2-Chloro-3-nitrotoluene | Fluorinating agent (e.g., CsF) | 2-Fluoro-3-nitrotoluene wipo.intgoogle.com |

| 4 | 2-Fluoro-3-nitrotoluene | Oxidizing agent (e.g., CrO3) | 2-Fluoro-3-nitrobenzoic acid wipo.intchemicalbook.com |

Alternative Nitration and Halogenation Sequences

The synthesis of this compound can be approached through various strategic sequences involving nitration and halogenation. Alternative methodologies often involve manipulating the order of these key steps to optimize yield, cost, and regioselectivity. One common alternative approach begins with a substituted benzene ring that is first nitrated and then subjected to halogenation, or vice-versa.

For instance, a synthetic pathway can start from a precursor like 2,6-dichlorobenzoic acid. patsnap.com This starting material can undergo nitration, followed by esterification, and then a selective fluorination step to introduce the fluorine atom. patsnap.com Another route starts from o-methylphenol, which is first nitrated, then undergoes chlorination of the hydroxyl group, followed by a fluorination reaction, and finally, oxidation of the methyl group to form the carboxylic acid, which is then esterified. wipo.int These multi-step sequences highlight the flexibility in synthetic design, where the order of nitration and halogen introduction is a critical consideration. patsnap.comwipo.int

Impact of Nitration Sequence on Regioselectivity

The order in which nitration and halogenation are performed has a profound impact on the regioselectivity of the synthesis, which is the ability to control the specific position of the incoming chemical groups on the benzene ring. The directing effects of the substituents already present on the ring dictate the position of subsequent additions.

In electrophilic aromatic substitution reactions like nitration, substituents can be categorized as activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org

A fluorine atom is a deactivating group but is considered an ortho-, para-director. This means it will direct incoming groups to the positions immediately adjacent to it (ortho) or opposite to it (para). libretexts.org

A carboxyl group (-COOH) or its ester form (-COOCH₃) is a deactivating group and a meta-director, directing incoming groups to the position two carbons away. libretexts.org

Therefore, the sequence of reactions is crucial.

Scenario 1: Nitration of 2-Fluorobenzoic Acid. If 2-fluorobenzoic acid is nitrated, the fluorine atom directs the incoming nitro group to the ortho and para positions relative to itself (positions 3 and 5), while the meta-directing carboxyl group directs it to position 3. The convergence of these directing effects strongly favors the substitution at the 3-position, leading to the desired 2-fluoro-3-nitrobenzoic acid precursor.

Scenario 2: Fluorination of a Nitrated Precursor. In an alternative sequence, if a nitrated compound is later fluorinated, the regiochemical outcome depends on the directing effects within that specific intermediate. For example, in a pathway starting with 2,6-dichlorobenzoic acid, nitration occurs first. The two chloro groups (ortho-, para-directing) and the carboxyl group (meta-directing) guide the nitro group to the 3-position. The subsequent selective fluorination step, a nucleophilic substitution, replaces one of the chlorine atoms with fluorine. patsnap.com

The choice of nitrating agents and reaction conditions can also influence the ratio of isomers formed. frontiersin.org Traditional methods using mixed sulfuric and nitric acid can be highly effective but may require careful control to prevent over-nitration or the formation of unwanted by-products. frontiersin.org

Introduction of Fluorine via Halogen Exchange or Direct Fluorination

The introduction of the fluorine atom onto the aromatic ring can be achieved through several methods, with halogen exchange being a prominent strategy in alternative syntheses.

Halogen Exchange (Halex Reaction): This method involves replacing a different halogen atom, typically chlorine, with fluorine. This is often accomplished using a fluoride salt like potassium fluoride. A synthetic route starting from 2,6-dichloro-3-nitrobenzoic acid utilizes this principle. After esterification of the acid, the resulting methyl 2,6-dichloro-3-nitrobenzoate undergoes a selective fluorination where one of the chlorine atoms is substituted by fluorine to yield the precursor for this compound. patsnap.com

Direct Fluorination: While direct fluorination of aromatic rings is possible, it is often a highly energetic and less selective process. More controlled methods are typically preferred in complex syntheses. An alternative pathway starting from o-methylphenol involves a sequence of nitration, chlorination of the hydroxyl group to yield 2-chloro-3-nitrotoluene, and then a subsequent fluorination reaction to produce 2-fluoro-3-nitrotoluene. wipo.int This product is then oxidized to form the carboxylic acid precursor. wipo.int

Advanced Synthetic Techniques and Yield Optimization

High-Yield Synthesis Protocols

Achieving a high yield is a primary goal in the synthesis of this compound. Several protocols have been developed that consistently produce the compound in high purity and quantity. These methods typically involve the esterification of 2-fluoro-3-nitrobenzoic acid.

One highly effective method is the Fischer esterification of 2-fluoro-3-nitrobenzoic acid with methanol, using concentrated sulfuric acid as a catalyst. This reaction, when stirred at 50°C for 16 hours, has been reported to yield the crude product at 93%. chemicalbook.com

A second high-yield protocol involves converting the carboxylic acid to a more reactive acid chloride. 2-fluoro-3-nitrobenzoic acid is first treated with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane. The resulting intermediate is then reacted with excess methanol to produce this compound. This procedure has been reported to achieve a yield of 99%. chemicalbook.com

Table 1: High-Yield Synthesis Protocols for this compound

| Starting Material | Reagents | Solvent | Conditions | Reported Yield (%) |

|---|

Purification Methodologies

After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and by-products.

A common and effective purification technique for this compound is solvent extraction. chemicalbook.com Following the synthesis via Fischer esterification, the reaction mixture is concentrated to remove methanol. The residue is then diluted with a suitable organic solvent, such as ethyl acetate (EtOAc). chemicalbook.com

This organic solution is then subjected to a series of washes:

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution: This basic wash neutralizes and removes any remaining acidic components, such as the sulfuric acid catalyst and any unreacted 2-fluoro-3-nitrobenzoic acid. The washing is continued until the aqueous phase is neutral. chemicalbook.com

Water and Brine: Subsequent washes with water and brine (a saturated aqueous solution of NaCl) remove any residual water-soluble impurities. chemicalbook.com

After the washing steps, the organic phases are separated and dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄). The drying agent is then filtered off, and the solvent is removed under reduced pressure to yield the purified product, typically as a pale yellow solid. chemicalbook.com

Table 2: Purification via Solvent Extraction

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| 1. Dilution | Ethyl Acetate (EtOAc) | Dissolves the crude product. |

| 2. Washing | Saturated Aqueous NaHCO₃ | Neutralizes and removes acidic impurities. |

| 3. Washing | Water | Removes water-soluble impurities. |

| 4. Washing | Brine | Removes residual water from the organic phase. |

| 5. Drying | Anhydrous Na₂SO₄ | Removes dissolved water from the solvent. |

| 6. Concentration | - | Removes the solvent to isolate the final product. |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2,6-dichloro-3-nitrobenzoic acid |

| 2,6-dichlorobenzoic acid |

| 2-chloro-3-nitrotoluene |

| 2-fluoro-3-nitrobenzoic acid |

| 2-fluoro-3-nitrotoluene |

| 2-Fluorobenzoic Acid |

| Brine |

| Dichloromethane |

| Ethyl acetate (EtOAc) |

| Methanol |

| Methyl 2,6-dichloro-3-nitrobenzoate |

| This compound |

| N,N-dimethylformamide (DMF) |

| o-methylphenol |

| Oxalyl chloride |

| Sodium Bicarbonate (NaHCO₃) |

| Sodium sulfate (Na₂SO₄) |

Filtration and Concentration Techniques

Following the synthesis of this compound, the crude product is typically isolated and purified through a series of workup procedures that include filtration and concentration. These techniques are essential for removing impurities and isolating the desired compound.

After the reaction is complete, the organic solution containing the product is often washed with an aqueous solution to remove any water-soluble impurities. For instance, a common procedure involves washing the ethyl acetate solution with a saturated aqueous sodium bicarbonate solution until the aqueous phase is neutral. This is followed by washing with water and then with brine to remove residual water and inorganic salts. chemicalbook.com

The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, to remove any remaining traces of water. chemicalbook.com Once the drying process is complete, the drying agent is removed by filtration . The most common methods for this step in a laboratory setting are gravity filtration and vacuum (or suction) filtration. studymind.co.ukunacademy.com

Gravity Filtration : This method is typically used when the desired substance is the liquid filtrate, and the solid being removed is an impurity, such as the drying agent. The setup involves a conical funnel fitted with filter paper, through which the solution passes due to gravity. studymind.co.uklibretexts.org

Vacuum Filtration : This technique is generally faster and is often employed when the solid is the desired product. It utilizes a Büchner funnel and a filter flask connected to a vacuum source, which actively pulls the liquid through the filter paper. studymind.co.ukyoutube.com

Following filtration, the solvent is removed from the filtrate through concentration . This is typically achieved using a rotary evaporator, which allows for the rapid removal of the solvent under reduced pressure and often at a controlled temperature. This process leaves behind the crude this compound as a solid. chemicalbook.com In one documented synthesis, this crude product was obtained as a pale yellow solid. chemicalbook.com

The table below summarizes the key steps in the filtration and concentration process as described in a representative synthesis.

| Step | Technique | Purpose | Reagents/Apparatus |

| 1. Washing | Liquid-liquid extraction | Removal of acidic impurities and water-soluble byproducts | Saturated aqueous NaHCO₃, Water, Brine |

| 2. Drying | Dehydration | Removal of dissolved water from the organic solution | Anhydrous Na₂SO₄ |

| 3. Filtration | Solid-liquid separation | Removal of the solid drying agent | Funnel, Filter paper |

| 4. Concentration | Solvent removal | Isolation of the crude solid product | Rotary evaporator |

Recrystallization Methods

The ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For compounds structurally similar to this compound, such as other nitrobenzoic acid esters, ethanol or a mixture of ethanol and water is often employed as the recrystallization solvent. rsc.orgscribd.comechemi.com

The general steps for recrystallization are as follows:

Dissolution : The crude solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. studymind.co.uk

Hot Filtration (if necessary) : If insoluble impurities are present, the hot solution is filtered by gravity to remove them. This step must be performed quickly to prevent premature crystallization.

Cooling : The hot, clear solution is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller concentrations, tend to remain dissolved in the solvent. studymind.co.uk

Crystal Collection : Once crystallization is complete, the purified crystals are collected by vacuum filtration. studymind.co.uk

Washing : The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities adhering to the crystal surfaces.

Drying : The purified crystals are then dried to remove any residual solvent.

The selection of an appropriate solvent is critical for successful recrystallization. The following table outlines potential solvents that could be tested for the recrystallization of this compound, based on the properties of similar compounds.

| Solvent | Rationale for Use with Aromatic Nitro Compounds |

| Ethanol | Often shows good solubility at high temperatures and lower solubility at room temperature for many organic solids, including nitroaromatics. echemi.com |

| Methanol | Similar to ethanol, it can be an effective recrystallization solvent for polar organic compounds. |

| Ethanol/Water Mixture | The addition of water (an anti-solvent) to an ethanolic solution can effectively induce crystallization by reducing the overall solubility. rsc.org |

| Isopropanol | Another common alcoholic solvent used for the recrystallization of moderately polar organic compounds. |

Reactivity and Reaction Pathways of Methyl 2 Fluoro 3 Nitrobenzoate

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction class for activated aromatic systems like Methyl 2-fluoro-3-nitrobenzoate. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

In the context of SNAr reactions, both the fluoro and nitro groups can potentially act as leaving groups. The relative ability of a group to be displaced depends on its ability to stabilize the negative charge of the Meisenheimer intermediate and its own stability as a leaving group.

Fluorine as a Leaving Group: Fluorine is a highly effective leaving group in SNAr reactions. Its strong electronegativity powerfully polarizes the carbon-fluorine bond and activates the aromatic ring towards nucleophilic attack. While the C-F bond is strong, the rate-determining step in SNAr is typically the initial attack by the nucleophile, which is accelerated by the electron-withdrawing nature of fluorine. In related fluoronitrobenzoates, the fluorine atom is readily displaced by various nucleophiles. chegg.comchegg.com

Nitro Group as a Leaving Group: The nitro group is also an excellent leaving group in SNAr reactions. Research on substituted nitrobenzenes has shown that the nitro group can be displaced by nucleophiles, particularly when the reaction is conducted in polar aprotic solvents like Hexamethylphosphoramide (HMPA). Studies on compounds like 3,5-dinitrobenzotrifluoride (B42144) demonstrate competition between the displacement of the fluoro and nitro groups by nucleophiles such as phenoxides. researchgate.net

For this compound, the fluorine at the C2 position is ortho to both the ester and the nitro group, making it highly activated and the more probable site for nucleophilic substitution under many conditions.

The reactivity of the benzene (B151609) ring towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs). In this compound, there are three such groups:

Nitro Group (-NO₂): This is one of the most powerful EWGs, deactivating the ring towards electrophilic substitution but strongly activating it for nucleophilic substitution. It stabilizes the negative charge of the Meisenheimer intermediate through resonance, especially when positioned ortho or para to the leaving group.

Fluoro Group (-F): Through its inductive effect, fluorine withdraws electron density, activating the ring for nucleophilic attack.

The combined effect of these three groups makes the aromatic ring of this compound highly electron-deficient and thus susceptible to attack by nucleophiles. The activating effect is most pronounced at the positions ortho and para to the EWGs.

| Starting Material | Nucleophile | Product | Key Observation |

|---|---|---|---|

| Methyl 4-fluoro-3-nitrobenzoate | Benzylamine | Methyl 4-(benzylamino)-3-nitrobenzoate | Demonstrates displacement of the fluoro group activated by a nitro group. chegg.com |

| Methyl 4-fluoro-3-nitrobenzoate | Methyl 3-hydroxybenzoate | Dimethyl 3-nitro-3',4-oxydibenzoate | Shows fluoro displacement by an oxygen nucleophile. fishersci.com |

| 3-Fluoro-5-nitrobenzotrifluoride | Phenols | Products of fluoro or nitro displacement | Illustrates the competitive nature of fluoro and nitro groups as leaving groups. researchgate.net |

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group, a common and crucial transformation in the synthesis of aromatic amines, which are valuable intermediates for pharmaceuticals and dyes.

The reduction of the nitro group in this compound yields Methyl 3-amino-2-fluorobenzoate. This transformation can be achieved using various reducing agents, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation or the use of metals in acidic media. The ester and fluoro groups are generally stable under many of these conditions.

Catalytic Hydrogenation: This is a clean and efficient method, often employing a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. This method has been successfully used to reduce the nitro group in similar molecules without affecting the methyl ester. google.comsciencemadness.org

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). For instance, the reduction of a related nitro compound, 2,6-dichloro-3-nitrobenzoic acid methyl ester, is achieved through catalytic hydrogenation to produce the corresponding amino derivative. patsnap.com

| Reagent/System | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol (B129727), Ethanol, or Ethyl Acetate | Room temperature, atmospheric or elevated pressure | A clean method, generally compatible with ester and fluoro groups. google.comsciencemadness.org |

| Fe / Acetic Acid | Ethanol/Water | Reflux or sonication | A cost-effective and common laboratory method. sciencemadness.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Mild conditions | Can be selective for the nitro group. sciencemadness.org |

Ester Hydrolysis Reactions

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is a fundamental transformation in organic chemistry.

The hydrolysis reaction cleaves the ester bond, yielding 2-fluoro-3-nitrobenzoic acid and methanol.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Base-Promoted Hydrolysis (Saponification): This method involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), usually in an aqueous or alcoholic solution. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

The synthesis of this compound is itself often accomplished by the esterification of 2-fluoro-3-nitrobenzoic acid with methanol in the presence of a strong acid like H₂SO₄, demonstrating the reversibility of the reaction. chemicalbook.com

Applications of Methyl 2 Fluoro 3 Nitrobenzoate As a Chemical Building Block

Organic Synthesis Intermediate.chemicalbook.comchemdad.com

As an intermediate in organic synthesis, this compound is a foundational material for a variety of chemical reactions. chemicalbook.comchemdad.com

Methyl 2-fluoro-3-nitrobenzoate is instrumental in the synthesis of intricate organic structures. Its functional groups, including the ester, fluoro, and nitro groups, provide multiple reaction sites. A common synthetic route involves the esterification of 2-fluoro-3-nitrobenzoic acid. chemdad.comchemicalbook.com For instance, a solution of 2-fluoro-3-nitrobenzoic acid in methanol (B129727) can be treated with concentrated sulfuric acid and heated to produce this compound. chemdad.comchemicalbook.com Another method involves reacting 2-fluoro-3-nitro-benzoic acid with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane (B109758), followed by the addition of methanol. chemicalbook.com

Table 1: Synthesis of this compound

| Reactants | Reagents | Solvent | Temperature | Duration | Outcome |

| 2-fluoro-3-nitrobenzoic acid, Methanol | Concentrated H2SO4 | Methanol | 50 °C | 16 h | Crude this compound. chemdad.comchemicalbook.com |

| 2-fluoro-3-nitro-benzoic acid, Methanol | Oxalyl dichloride, N,N-dimethyl-formamide | Dichloromethane | 20 °C | 5 min | This compound. chemicalbook.com |

The compound is a key precursor in the preparation of various fluoro-nitrobenzene derivatives. For example, it can be used to synthesize 3-chloro-4-fluoro-nitrobenzene. google.com The presence of the fluorine atom and the nitro group on the benzene (B151609) ring allows for a range of substitution and modification reactions, leading to a diverse array of derivatives with specific chemical properties.

This compound serves as a starting material for the synthesis of specialty chemicals. These are chemicals produced for specific applications and are often characterized by their unique molecular structures. The compound's reactivity allows for its incorporation into larger, more complex molecules designed for specialized industrial uses.

Pharmaceutical Development.chemicalbook.comchemdad.com

In the pharmaceutical industry, this compound is a valuable intermediate for the development of new drugs. chemicalbook.comchemdad.com

This compound is a key intermediate in the synthesis of various drug candidates. chemdad.com For example, it is a precursor in the synthesis of methyl 2-fluoro-3-aminobenzoate, an important intermediate for new anticancer drugs. patsnap.com The synthesis involves the reduction of the nitro group to an amino group, a common transformation in the production of pharmaceutical ingredients.

Table 2: Application in Pharmaceutical Intermediate Synthesis

| Starting Material | Target Intermediate | Significance |

| This compound | Methyl 2-fluoro-3-aminobenzoate | Intermediate for new anticancer drugs. patsnap.com |

The derivatives of this compound have shown potential in various therapeutic areas. For instance, 2-methyl-3-fluoro-6-nitrobenzoic acid, a related compound, is an important pharmaceutical intermediate for synthesizing anti-tumor drug molecules. patsnap.com The structural motif provided by this compound is a key component in the design of new therapeutic agents.

Example: Rucaparib Precursor (Methyl 5-chloro-2-fluoro-3-nitrobenzoate analogue)

This compound and its analogues are pivotal intermediates in the synthesis of complex pharmaceutical compounds. A notable example is the use of a structurally related compound, methyl-5-fluoro-2-methyl-3-nitro benzoate, in the preparation of Rucaparib. google.com Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer.

The synthesis of Rucaparib precursors highlights the importance of the specific arrangement of substituents on the aromatic ring. For instance, a patented method discloses the preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. google.com This process involves the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of fuming nitric acid and oleum, followed by esterification with methanol. google.com This specific isomer, with its fluoro, methyl, and nitro groups, is a key component in the subsequent steps to construct the complex heterocyclic core of Rucaparib. The presence of the fluorine and nitro groups at specific positions is crucial for the subsequent chemical transformations leading to the final drug molecule.

Table 1: Key Intermediates in Rucaparib Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| Methyl-5-fluoro-2-methyl-3-nitro benzoate | Precursor for the core structure of Rucaparib google.com |

| 5-Fluoro-2-methyl-3-nitrobenzoic acid | Intermediate in the synthesis of the methyl ester precursor google.com |

| 2-Fluoro-3-nitrotoluene | A potential starting material for related precursors google.com |

This table showcases key intermediates and their roles in the synthesis of the PARP inhibitor, Rucaparib.

Agrochemical Research

The structural motifs present in this compound are also valuable in the field of agrochemical research. The combination of a fluorinated and a nitrated benzene ring is a common feature in many active ingredients used in crop protection.

Intermediate in Herbicide and Insecticide Synthesis

Substituted nitrobenzoic acids and their derivatives are important intermediates in the synthesis of various pesticides. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid is a key intermediate in the synthesis of the herbicide saflufenacil. google.comgoogle.com While a direct synthesis of a commercial herbicide or insecticide from this compound is not prominently documented in publicly available literature, its structural similarity to these precursors suggests its potential as a valuable starting material or intermediate in the discovery and development of new agrochemicals. The reactivity of the nitro and fluoro groups allows for a variety of chemical modifications to generate novel molecules with potential herbicidal or insecticidal activity. The development of new pesticides is an ongoing process to address issues such as resistance and to provide more environmentally benign solutions. dtic.mil

Materials Science Applications

The unique properties imparted by the fluorine atom make fluorinated compounds highly desirable in materials science for the development of advanced materials with specific functionalities.

Development of Advanced Materials

The incorporation of fluorinated building blocks like this compound into larger molecular structures can lead to the development of advanced materials with tailored properties. clemson.edu The presence of the C-F bond can enhance thermal stability, chemical resistance, and alter the electronic properties of materials. ethz.ch While specific applications of this compound in this area are not extensively detailed, the broader class of fluorinated aromatic compounds is actively researched for creating novel materials for various technological applications.

Synthesis of High-Performance Polymer Materials

High-performance polymers are characterized by their exceptional thermal, mechanical, and chemical stability. Fluorinated polymers, in particular, are known for their outstanding performance in demanding environments. google.com The synthesis of such polymers often involves the polymerization of fluorinated monomers. While there is no direct evidence of this compound being used as a monomer in the synthesis of commercial high-performance polymers, its structure suggests potential utility. The nitro group could be chemically modified to a polymerizable functional group, allowing for its incorporation into polymer chains. The resulting fluorinated polymers could exhibit enhanced properties suitable for applications in aerospace, electronics, and other high-tech industries.

Creation of Fluorinated Polymers and Coatings

Fluorinated polymers are widely used to create surfaces with low surface energy, leading to properties such as water and oil repellency. researchgate.netnih.gov These properties are highly valuable for creating protective and easy-to-clean coatings. The synthesis of these fluoropolymers often starts from fluorinated monomers. Research in this area is focused on designing new monomers that can be polymerized to yield coatings with improved durability and performance. Although the direct use of this compound in commercial coating formulations is not documented, its potential as a precursor to fluorinated monomers for specialty coatings remains an area of interest for materials scientists.

Advanced Spectroscopic Characterization and Elucidation of Methyl 2 Fluoro 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following sections detail the predicted NMR characteristics for methyl 2-fluoro-3-nitrobenzoate.

Proton NMR (¹H NMR) Analysis and Signal Assignment

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will be complex due to spin-spin coupling between the protons and through-space coupling with the fluorine atom.

Aromatic Protons (H-4, H-5, H-6): Three signals are anticipated in the aromatic region, typically between 7.5 and 8.5 ppm. The electron-withdrawing nature of the nitro and ester groups, combined with the fluorine substituent, will shift these protons downfield.

H-4: This proton is ortho to the nitro group and meta to the ester and fluorine. It is expected to appear as a triplet of doublets (td) or a complex multiplet due to coupling with H-5 and a smaller coupling to H-6 and fluorine.

H-5: This proton is situated between H-4 and H-6 and will likely be a triplet or multiplet, coupled to both adjacent protons.

H-6: This proton is ortho to the ester group and meta to the nitro group. It is expected to be a multiplet, coupled to H-5, H-4, and the fluorine atom.

Methyl Protons (-OCH₃): A distinct singlet is expected for the three methyl protons of the ester group. This signal will likely appear upfield, around 3.9-4.0 ppm, which is a characteristic range for methyl esters. rsc.org

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, and the carbons attached to or near the fluorine atom will exhibit C-F coupling. For comparison, the related compound methyl 3-nitrobenzoate shows signals for the ester carbonyl at ~165 ppm, the nitro-substituted carbon at ~148 ppm, and the methyl carbon at ~53 ppm. rsc.org

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the lowest field, typically in the range of 164-166 ppm.

Aromatic Carbons (C-1 to C-6): Six signals are anticipated in the 115-160 ppm range.

C-2 (C-F): This carbon, directly bonded to fluorine, will show a large one-bond coupling constant (¹JCF) and is expected to be significantly downfield.

C-3 (C-NO₂): The carbon attached to the nitro group will also be downfield, anticipated around 148-150 ppm.

C-1, C-4, C-5, C-6: These carbons will show smaller C-F coupling constants and their chemical shifts will be determined by the combined electronic effects of the substituents.

Methyl Carbon (-OCH₃): The methyl carbon signal is expected to appear upfield, around 52-54 ppm. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 164 - 166 |

| C-F | 155 - 160 (with large ¹JCF) |

| C-NO₂ | 148 - 150 |

| Aromatic CH | 120 - 140 |

Nitrogen-15 NMR (¹⁵N NMR) Analysis

Nitrogen-15 NMR spectroscopy is a powerful tool for studying nitrogen-containing functional groups. Although it is a less sensitive nucleus, the chemical shift of the nitro group is highly characteristic. huji.ac.il For aromatic nitro compounds like nitrobenzene, the ¹⁵N chemical shift is typically observed in a distinct region. d-nb.info Studies on various nitro-containing compounds show that the chemical shift for nitro groups generally falls between 355 and 385 ppm relative to liquid ammonia. researchgate.net For this compound, the ¹⁵N signal for the nitro group is expected to be in this characteristic range, confirming its presence in the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups within a molecule.

Identification of Functional Groups

The IR and Raman spectra of this compound will be dominated by absorptions corresponding to its key functional groups. For the related methyl m-nitrobenzoate, strong IR absorptions are seen for the C=O group and the nitro group. chemicalbook.com

Ester Group: A strong, sharp absorption band for the carbonyl (C=O) stretch is a primary diagnostic feature, expected around 1720-1740 cm⁻¹. Additionally, C-O stretching vibrations will appear in the fingerprint region, typically between 1100-1300 cm⁻¹.

Nitro Group: The nitro group is characterized by two distinct, strong stretching vibrations: an asymmetric stretch (νas) typically found near 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1340-1370 cm⁻¹.

Fluoroaromatic Group: The C-F stretching vibration is expected to produce a moderate to strong band in the 1200-1270 cm⁻¹ region. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching will be observed above 3000 cm⁻¹.

Vibrational Assignments and Band Analysis

A detailed analysis allows for the assignment of specific bands to their corresponding vibrational modes.

Table 2: Predicted IR/Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Expected Intensity |

|---|---|---|---|

| > 3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~ 2960 | C-H Stretch | -OCH₃ | Weak |

| ~ 1730 | C=O Stretch | Ester | Strong |

| ~ 1535 | Asymmetric NO₂ Stretch | Nitro | Strong |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~ 1350 | Symmetric NO₂ Stretch | Nitro | Strong |

| 1200 - 1300 | C-O Stretch | Ester | Strong |

| ~ 1250 | C-F Stretch | Fluoroaromatic | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the structure through fragmentation analysis.

The molecular ion peak (M⁺) in the mass spectrum of this compound is of fundamental importance as it confirms the molecular weight of the compound. With a chemical formula of C₈H₆FNO₄, the monoisotopic mass of this compound is calculated to be 199.02809 Da. nih.gov In a typical mass spectrum, a peak corresponding to this value would be observed, confirming the identity of the compound.

In addition to the molecular ion, mass spectrometry can also reveal the presence of various adducts, which are ions formed by the association of the analyte molecule with other species present in the ion source. For this compound, several common adducts can be predicted, as detailed in the table below. The observation of these adducts in an experimental spectrum can further corroborate the molecular weight of the parent compound.

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 200.03537 |

| [M+Na]⁺ | 222.01731 |

| [M-H]⁻ | 198.02081 |

| [M+NH₄]⁺ | 217.06191 |

| [M+K]⁺ | 237.99125 |

Data sourced from predicted values. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the presence of chromophores and the extent of conjugation.

The benzene (B151609) ring and the nitro group (NO₂) are the principal chromophores in the molecule. The nitro group, being an electron-withdrawing group, and the ester group can influence the energy of these transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems typically exhibit strong absorptions due to these transitions. For substituted nitrobenzenes, these often appear as intense bands in the shorter wavelength region of the UV spectrum.

n → π Transitions:* These are transitions of a non-bonding electron (from the oxygen atoms of the nitro and ester groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

Single Crystal X-ray Diffraction (SC-XRD) Studies

As of the last update, specific experimental single-crystal X-ray diffraction data, including unit cell dimensions and the space group for this compound, have not been reported in publicly accessible crystallographic databases. The determination of these parameters would require the growth of a suitable single crystal and subsequent analysis by an X-ray diffractometer.

For context, related molecules such as substituted nitrobenzoates often crystallize in common space groups like P2₁/c (monoclinic) or P-1 (triclinic). The unit cell dimensions would be unique to the specific crystal packing of this compound.

In the absence of experimental SC-XRD data for this compound, the molecular configuration and planarity can be discussed based on theoretical models and data from structurally similar compounds.

It is anticipated that the benzene ring itself would be planar. The substituents—the fluorine atom, the nitro group, and the methyl ester group—will be attached to this ring. A key structural question is the degree of planarity of the nitro and ester groups with respect to the benzene ring. Steric hindrance between the ortho-positioned fluorine and nitro groups, and the ester group, may cause these groups to twist out of the plane of the benzene ring to minimize repulsive interactions.

The dihedral angles between the plane of the benzene ring and the planes of the nitro and ester groups are critical parameters that would be precisely determined from SC-XRD data. These angles influence the extent of electronic conjugation and, consequently, the chemical and physical properties of the molecule.

Analysis of Intermolecular Interactions and Crystal Packing

Detailed research findings on the intermolecular interactions and crystal packing of this compound are not available in the current scientific literature. The elucidation of these features requires single-crystal X-ray diffraction data, which has not been published for this compound. Such an analysis would typically involve identifying and quantifying interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the three-dimensional arrangement of the molecules in the solid state.

Computational Chemistry and Theoretical Studies of Methyl 2 Fluoro 3 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems. It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size like Methyl 2-fluoro-3-nitrobenzoate. DFT calculations are used to determine the molecule's electronic structure, which in turn allows for the prediction of a wide range of properties.

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometric structure. This is achieved by finding the minimum energy conformation on the potential energy surface. From this optimized structure, key geometric parameters such as bond lengths and bond angles can be extracted.

While specific experimental crystallographic data for this compound is not widely published, DFT calculations can provide highly reliable predictions for these parameters. For comparison, the bond lengths and angles of the structurally similar compound, Methyl 2-hydroxy-3-nitrobenzoate, have been reported. nih.govresearchgate.net In this related molecule, the bond lengths are within normal ranges for aromatic systems. nih.gov It is expected that the substitution of the hydroxyl group with a fluorine atom in this compound would lead to a shorter C-F bond compared to a C-O bond, due to the high electronegativity and smaller atomic radius of fluorine. The bond angles within the benzene (B151609) ring are also expected to show some distortion from the ideal 120° of a perfect hexagon due to the electronic effects of the fluoro, nitro, and methyl ester substituents.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) (Note: This table is illustrative and based on general principles of computational chemistry, as specific literature data for this exact molecule is limited.)

| Parameter | Predicted Value (Å or °) | Description |

|---|---|---|

| C-F Bond Length | ~1.35 | The bond between the carbon atom of the benzene ring and the fluorine atom. |

| C-N Bond Length | ~1.47 | The bond connecting the nitro group to the benzene ring. |

| C=O Bond Length | ~1.21 | The double bond within the carbonyl group of the ester. |

| C-O Bond Length | ~1.34 | The single bond between the carbonyl carbon and the ester oxygen. |

| C-C-C Angle | ~118-122 | Angles within the benzene ring, showing slight deviations from 120°. |

| F-C-C Angle | ~119 | The angle involving the fluorine substituent. |

Conformational analysis investigates the different spatial orientations of a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant rotational freedom is around the C-C bond connecting the ester group to the benzene ring and the C-O bond of the methoxy (B1213986) group.

Studies on similar molecules, such as methyl 2-fluorobenzoate, have shown that the orientation of the ester group relative to the fluorine atom can lead to different rotational isomers (or conformers) with varying energies. scilit.com The presence of the bulky nitro group adjacent to the ester group in this compound would likely introduce significant steric hindrance, influencing the preferred conformation. The most stable conformer will be the one that minimizes steric clashes and optimizes electronic interactions. It is anticipated that the planar conformation, where the C=O bond of the ester is oriented away from the fluorine atom, would be energetically favored.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates that the molecule is more polarizable and more reactive. malayajournal.org For this compound, the electron-withdrawing nature of the fluoro and nitro groups is expected to lower the energy of the LUMO, while the ester group also influences the electronic landscape. DFT calculations would reveal that the HOMO is likely distributed over the benzene ring and the ester oxygen, while the LUMO is predominantly localized on the nitro group and the aromatic ring.

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. malayajournal.org These regions are crucial for predicting how the molecule will interact with other chemical species, particularly in electrophilic and nucleophilic attacks.

In an MESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these would be located around the oxygen atoms of the nitro and carbonyl groups. Regions of positive potential (typically colored blue) are electron-deficient and are sites for nucleophilic attack. These would be expected around the hydrogen atoms and near the carbon atom attached to the fluorine.

Mulliken charge analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis provides a quantitative measure of the electron distribution and helps to understand the molecule's polarity and electrostatic interactions. researchgate.net

For this compound, the Mulliken charge analysis would quantify the electron-withdrawing effects of the substituents. The highly electronegative fluorine and oxygen atoms are expected to have significant negative partial charges. The nitrogen atom of the nitro group, despite being bonded to two oxygens, will likely carry a positive charge. The carbon atoms in the benzene ring will have varying charges depending on their proximity to the electron-withdrawing groups. This detailed charge distribution is essential for understanding the molecule's reactivity and intermolecular interactions.

Table 2: Illustrative Mulliken Charges for this compound (Note: This table is illustrative and based on general principles of computational chemistry, as specific literature data for this exact molecule is limited.)

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| F | -0.4 to -0.6 |

| O (nitro) | -0.5 to -0.7 |

| N (nitro) | +0.8 to +1.0 |

| O (carbonyl) | -0.5 to -0.7 |

| C (carbonyl) | +0.6 to +0.8 |

| C (ring, attached to F) | +0.3 to +0.5 |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and delocalization of electron density within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, which are known as hyperconjugative interactions. These interactions contribute to the stability of the molecule.

Prediction of Spectroscopic Properties (IR, Raman, NMR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules like this compound, providing insights that complement and help interpret experimental data. Density Functional Theory (DFT) is a commonly employed method for these predictions. researchgate.netnih.gov By calculating the electronic structure and energy of a molecule, its vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) can be simulated. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational analysis is typically performed using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.gov These calculations yield harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To improve agreement with experimental data, the computed frequencies are uniformly scaled by a scaling factor. The calculated spectra can then be compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra to aid in the assignment of vibrational modes. For example, in studies of related nitrobenzoic acids, characteristic vibrations of the nitro group (NO₂), C-F bond, and ester group (C=O, C-O) are identified and assigned based on their calculated potential energy distribution (PED).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is widely used for calculating NMR chemical shifts within the DFT framework. nih.gov These calculations provide theoretical chemical shifts that, when compared to experimental data (often recorded in solvents like DMSO or CDCl₃), can confirm the molecular structure. nih.gov For aromatic compounds, the calculated chemical shifts are particularly sensitive to the electronic environment of each nucleus, which is influenced by the positions of substituents like the fluoro, nitro, and methyl ester groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.net These calculations predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum. researchgate.net For nitroaromatic compounds, the transitions are often of the π → π* and n → π* type. The solvent environment can significantly influence the absorption spectrum, a factor that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations.

The following table presents an example of predicted spectroscopic data for a related compound, 3-fluorophenylboronic acid, illustrating the type of information obtained from DFT calculations.

| Spectroscopic Data Type | Method | Predicted Values (Example for 3-fluorophenylboronic acid) |

| Vibrational Frequencies (IR/Raman) | DFT (B3LYP/6-311++G(d,p)) | Scaled wavenumbers and assignments based on PED. nih.gov |

| NMR Chemical Shifts | GIAO | ¹H and ¹³C chemical shifts relative to a standard (e.g., TMS). nih.gov |

| UV-Vis Absorption | TD-DFT | Maximum absorption wavelengths (λ_max) and corresponding excitation energies. nih.gov |

This table is illustrative and shows the types of data generated for a related compound, 3-fluorophenylboronic acid, as specific computational spectroscopic data for this compound is not available in the cited literature.

Advanced Theoretical Methods

Beyond standard DFT calculations, more computationally intensive methods can be employed to achieve higher accuracy or to study specific electronic phenomena in molecules like this compound.

Semi-empirical methods, such as AM1 and PM3, use a simpler approximation of the Schrödinger equation than ab initio methods, incorporating parameters derived from experimental data. While less accurate than higher-level methods, they are computationally much faster, making them suitable for initial calculations on large molecules or for providing a starting point for more rigorous geometry optimizations. However, their reliability can be limited, especially for molecules with unusual bonding or electronic structures.

Møller–Plesset (MP) perturbation theory is a post-Hartree-Fock method used to include electron correlation, which is neglected in the Hartree-Fock (HF) approximation. wikipedia.org The theory treats electron correlation as a perturbation to the HF Hamiltonian. wikipedia.org The correction is expressed as a series, with the most common level of theory being the second-order (MP2). wikipedia.orgq-chem.com

MP2 is one of the simplest and most widely used methods to go beyond the HF approximation, providing a significant improvement in the calculation of molecular energies, geometries, and intermolecular interactions. q-chem.comsmu.edu It captures a large portion of the electron correlation energy at a computational cost that, while higher than DFT, is still feasible for medium-sized molecules. smu.edu The MP2 method scales formally as O(M⁵), where M is the number of basis functions, making it more demanding than DFT but less so than other highly correlated methods like coupled-cluster. smu.edu For nitroaromatic systems, MP2 can provide more accurate results for properties that are sensitive to electron correlation effects compared to standard DFT functionals. rsc.org

Global Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. acs.orgnih.gov These "global reactivity descriptors" are derived from the energies of the frontier molecular orbitals, the HOMO and LUMO. researchgate.netresearchgate.net They help in understanding the relationship between molecular structure, stability, and global chemical reactivity. acs.orgnih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). A large gap implies high kinetic stability and low chemical reactivity.

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): The resistance to change in electron distribution or charge transfer (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η).

These descriptors are valuable for predicting the reactive sites of a molecule and understanding its behavior in chemical reactions. For a molecule like this compound, the electron-withdrawing nature of the nitro and fluoro groups would be expected to significantly influence these reactivity indices.

| Descriptor | Formula (Koopman's Approximation) | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released upon gaining an electron. |

| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Relates to chemical stability and reactivity. |

| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO) / 2 | Electron-attracting power. |

| Global Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | ω ≈ (E_HOMO + E_LUMO)² / (4 * (E_LUMO - E_HOMO)) | Propensity to accept electrons. |

This table outlines the definitions and significance of global reactivity descriptors calculated from frontier molecular orbital energies.

Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with donor-π-acceptor structures, can exhibit large NLO responses. The presence of electron-withdrawing groups, like the nitro group, and electron-donating groups can enhance these properties. nih.gov Computational methods are crucial for predicting and understanding the NLO behavior of molecules, guiding the design of new materials.

The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule, responsible for phenomena like second-harmonic generation (SHG). rug.nl Computational chemists use methods like TDHF and TDDFT to calculate the components of the β tensor. researchgate.net The total (or static) first hyperpolarizability (β_tot) is then calculated from these components.

For a molecule to have a non-zero β value, it must be non-centrosymmetric. In molecules like this compound, the arrangement of the fluoro, nitro, and ester substituents on the benzene ring breaks the centrosymmetry, making it a candidate for NLO activity. The magnitude of β is strongly influenced by intramolecular charge transfer (ICT). The electron-withdrawing nitro group combined with the other substituents on the aromatic ring can facilitate ICT upon excitation by an electric field, leading to a potentially significant NLO response. Calculations on similar molecules, such as nitroaniline isomers, show that the relative positions of donor and acceptor groups are critical in determining the magnitude of the hyperpolarizability. chemrxiv.orguit.no A large calculated β value suggests that the molecule may be a promising candidate for NLO applications. nih.gov

| Parameter | Computational Method | Significance |

| Dipole Moment (μ) | DFT, MP2 | Measures the charge separation in the molecule. |

| Polarizability (α) | DFT, TDDFT | Describes the linear response to an electric field. |

| First-Order Hyperpolarizability (β) | DFT, TDDFT | Quantifies the second-order nonlinear optical response. researchgate.net |

This table summarizes key parameters related to NLO properties and the computational methods used for their evaluation.

Potential Biological and Mechanistic Studies Excluding Dosage/administration

Enzyme Inhibition Studies (based on analogues)

The strategic placement of a fluorine atom in organic molecules is a common strategy in drug design to modulate metabolic stability and binding affinity. Analogues of Methyl 2-fluoro-3-nitrobenzoate, particularly those containing fluoro and nitro functionalities, have been investigated for their potential as enzyme inhibitors.